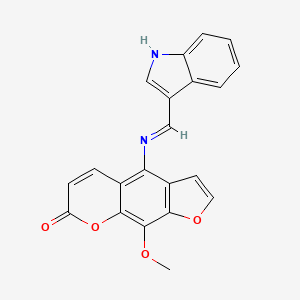
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is of particular interest due to its unique structure, which combines an indole moiety with a furochromenone framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves the condensation of an indole derivative with a furochromenone precursor. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction temperature is typically maintained between 60-80°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or furochromenone moieties, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in oxidative stress and inflammation. The indole moiety can interact with DNA, potentially leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with antioxidant properties.
Kaempferol: Known for its anti-inflammatory effects.
Luteolin: Exhibits both antioxidant and anticancer activities.
Uniqueness
What sets 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one apart is its unique combination of an indole and a furochromenone structure, which may confer enhanced biological activities compared to other flavonoids .
Eigenschaften
CAS-Nummer |
78439-81-3 |
|---|---|
Molekularformel |
C21H14N2O4 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-(1H-indol-3-ylmethylideneamino)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H14N2O4/c1-25-21-19-15(8-9-26-19)18(14-6-7-17(24)27-20(14)21)23-11-12-10-22-16-5-3-2-4-13(12)16/h2-11,22H,1H3 |
InChI-Schlüssel |
UIBXYGGVAZPCJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CNC5=CC=CC=C54)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

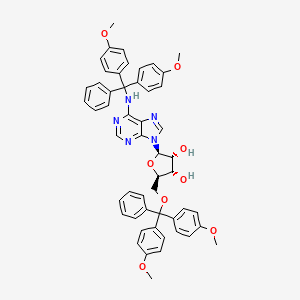
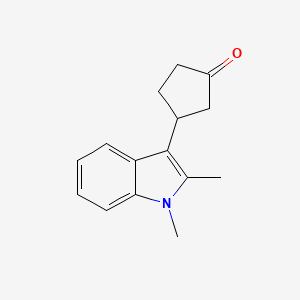



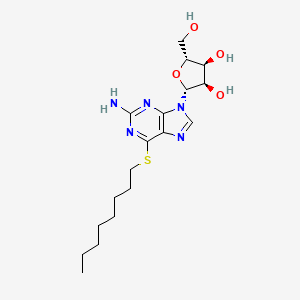
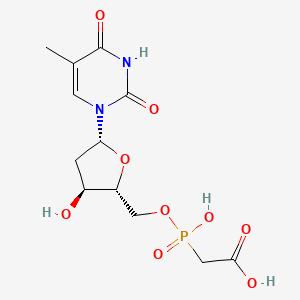

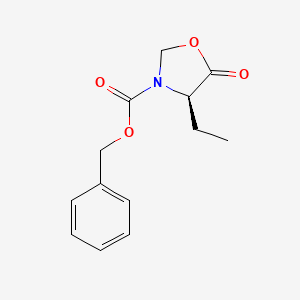
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)
